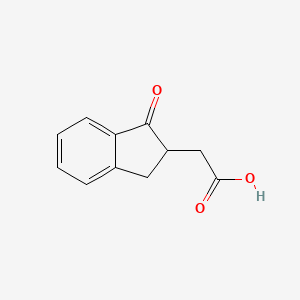![molecular formula C7H8N2O3 B6166637 5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylic acid CAS No. 1367987-96-9](/img/no-structure.png)
5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylic acid, commonly known as IMC, is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. IMC is a heterocyclic compound containing nitrogen, oxygen, and carbon atoms. It is a valuable building block for the synthesis of a wide range of molecules, and its derivatives have been used in a variety of applications, including drug development, agrochemical synthesis, and dye synthesis.
科学研究应用
IMC has a wide range of scientific research applications. It has been used as a starting material for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used as a reagent in the synthesis of new compounds, such as imidazole derivatives, heterocyclic compounds, and imidazolium salts. It has also been used in the synthesis of peptides and peptidomimetics, as well as in the synthesis of various other organic compounds.
作用机制
The mechanism of action of IMC is not well understood. It is believed that the nitrogen atom of the imidazole ring undergoes nucleophilic attack by the carboxyl group of the carboxylic acid, resulting in the formation of an intermediate iminium ion. The intermediate iminium ion can then undergo nucleophilic attack by an alcohol, resulting in the formation of an imidazole derivative.
Biochemical and Physiological Effects
The biochemical and physiological effects of IMC are not well understood. However, it has been shown to have antimicrobial activity against a variety of bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. It has also been shown to have antifungal activity against Candida albicans. In addition, IMC has been shown to have antioxidant activity and to inhibit the growth of cancer cells.
实验室实验的优点和局限性
The advantages of using IMC in laboratory experiments include its low cost, its low toxicity, and its wide availability. Its low cost makes it an attractive option for laboratory experiments. Its low toxicity makes it safe to use in laboratory experiments. Its wide availability makes it easy to obtain for laboratory experiments.
The main limitation of using IMC in laboratory experiments is its instability. IMC is a highly reactive compound and can easily decompose when exposed to heat, light, or air. This makes it difficult to use in laboratory experiments.
未来方向
The potential future directions for IMC include further exploration of its antimicrobial, antifungal, and antioxidant activities, as well as its potential use as a starting material for the synthesis of a variety of compounds. Its potential use as a starting material for the synthesis of peptides and peptidomimetics should also be explored. In addition, its potential use in the synthesis of imidazole derivatives, heterocyclic compounds, and imidazolium salts should be further investigated. Finally, its potential use in the synthesis of various other organic compounds should be explored.
合成方法
IMC can be synthesized using a variety of methods, including the Williamson ether synthesis, the Knoevenagel condensation, and the Ugi four-component reaction. The Williamson ether synthesis involves the reaction of an alkyl halide with a phenol in the presence of an alkoxide base. The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an amine in the presence of an acid catalyst. The Ugi four-component reaction involves the reaction of an aldehyde, an amine, an acid, and an isocyanide in the presence of a catalyst. All of these methods can be used to synthesize IMC.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylic acid involves the condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with 2-chloroacetic acid followed by cyclization with cyanogen bromide.", "Starting Materials": [ "2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid", "2-chloroacetic acid", "cyanogen bromide" ], "Reaction": [ "Step 1: Condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with 2-chloroacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form 2-(2-carboxyethylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid.", "Step 2: Cyclization of 2-(2-carboxyethylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with cyanogen bromide in the presence of a base such as triethylamine to form 5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylic acid." ] } | |
CAS 编号 |
1367987-96-9 |
分子式 |
C7H8N2O3 |
分子量 |
168.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



